molecular formula C15H21F3N2O3S2 B2815705 DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE CAS No. 1428357-81-6

DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE

Cat. No.: B2815705
CAS No.: 1428357-81-6
M. Wt: 398.46
InChI Key: XNIFDJSMPOKNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE is a complex organic compound with a unique structure that includes a thiazepane ring, a trifluoromethoxyphenyl group, and a sulfonyl group

Preparation Methods

The synthesis of DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE typically involves multiple steps. The process begins with the preparation of the thiazepane ring, followed by the introduction of the trifluoromethoxyphenyl group and the sulfonyl group. The final step involves the methylation of the amine group. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles.

Scientific Research Applications

DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group may enhance its binding affinity to certain proteins or enzymes, while the sulfonyl group can influence its reactivity. The thiazepane ring provides structural stability and may play a role in the compound’s overall activity.

Comparison with Similar Compounds

Similar compounds to DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE include:

    N,N-dimethyl-1,4-phenylenediammonium dichloride: This compound has a similar amine structure but lacks the thiazepane ring and trifluoromethoxyphenyl group.

    Methanamine, 1,1-dimethoxy-N,N-dimethyl-: This compound has a simpler structure with only a dimethylamine group and methoxy groups. The uniqueness of this compound lies in its complex structure, which provides a combination of functional groups that can interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-1-[4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-thiazepan-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2O3S2/c1-19(2)10-12-11-24-9-3-8-20(12)25(21,22)14-6-4-13(5-7-14)23-15(16,17)18/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIFDJSMPOKNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.